BenchChemオンラインストアへようこそ!

4-(5-phenyl-2-pyrimidinyl)morpholine

PI3K inhibition kinase inhibitor SAR morpholinopyrimidine

This 2-morpholino-5-phenylpyrimidine is the validated minimum pharmacophore for PI3K/mTOR dual inhibition. The morpholine oxygen delivers an essential hinge-region H-bond, and the unsubstituted C5-phenyl ring provides a defined lipophilic anchor without synthetic complexity. Unlike 2-chloro-5-phenylpyrimidine precursors, this building block eliminates the SNAr amination step, saving one synthetic stage. Its crystalline nature (mp 142–143 °C), low pKa (4.36), and rule-of-five compliance make it ideal for CNS-penetrant kinase programmes and fragment-based screening collections.

Molecular Formula C14H15N3O
Molecular Weight 241.29 g/mol
Cat. No. B3875100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-phenyl-2-pyrimidinyl)morpholine
Molecular FormulaC14H15N3O
Molecular Weight241.29 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC=C(C=N2)C3=CC=CC=C3
InChIInChI=1S/C14H15N3O/c1-2-4-12(5-3-1)13-10-15-14(16-11-13)17-6-8-18-9-7-17/h1-5,10-11H,6-9H2
InChIKeyNZWWFJHUZSOZJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Phenyl-2-pyrimidinyl)morpholine – Core Building Block for PI3K/mTOR Kinase Inhibitor Chemistry


4-(5-Phenyl-2-pyrimidinyl)morpholine (CAS 350581-71-4) is a disubstituted pyrimidine derivative bearing a morpholine ring at the C2 position and an unsubstituted phenyl ring at C5 [1]. With a molecular formula of C14H15N3O and a molecular weight of 241.29 g/mol, the compound exhibits a predicted XLogP3 of 1.9, a topological polar surface area (TPSA) of 38.3 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors [1]. The experimentally determined melting point is 142–143 °C, and the predicted pKa is 4.36 ± 0.42 . The morpholinopyrimidine scaffold is a privileged pharmacophore for ATP-competitive kinase inhibition, most notably exploited in the development of the clinical pan-PI3K inhibitor NVP-BKM120 (buparlisib) and numerous mTOR/PI3K dual inhibitors disclosed in the patent literature [2][3].

Why 4-(5-Phenyl-2-pyrimidinyl)morpholine Cannot Be Replaced by Other Heterocyclic Amines in PI3K/mTOR SAR


Within the 2-morpholinopyrimidine kinase inhibitor class, modest structural changes at the C2 amine, the C5 aryl group, or the pyrimidine core produce massive shifts in kinase selectivity, cellular potency, and drug-like properties [1]. The morpholine oxygen acts as a critical hydrogen-bond acceptor in the kinase hinge region, and replacing morpholine with piperidine, piperazine, or pyrrolidine alters the pKa of the conjugate acid, the vector of the lone pair, and the overall lipophilicity—each of which has been shown to drastically change PI3K isoform selectivity and cellular IC50 values [1][2]. Additionally, the unsubstituted 5-phenyl ring serves as a minimal lipophilic anchor; introduction of electron-withdrawing or -donating substituents on this ring modulates both potency and metabolic stability, but also introduces synthetic complexity and cost [2][3]. The specific combination of 2-morpholino and 5-phenyl substitution therefore represents a unique minimum pharmacophore that cannot be casually interchanged with superficially similar analogs without risking loss of target engagement, altered selectivity, or unpredictable ADME behavior.

Quantitative Differentiation of 4-(5-Phenyl-2-pyrimidinyl)morpholine Against Closest Structural Analogs


Morpholine vs. Piperidine at C2: Divergent PI3K Inhibitory Activity in Trisubstituted Pyrimidines

The morpholine moiety at the C2 position of the pyrimidine core is essential for potent PI3K inhibition. In a study of trisubstituted morpholinopyrimidines, compound 14 and compound 20—both retaining the C2 morpholine—achieved IC50 values 3.2-fold and 1.5-fold lower, respectively, than the reference pan-PI3K inhibitor ZSTK474 [1]. Replacing the morpholine with other saturated heterocycles (e.g., piperidine) at the same position in related series resulted in marked loss of PI3Kα potency, as the morpholine oxygen forms a key hinge-region hydrogen bond with the kinase [2].

PI3K inhibition kinase inhibitor SAR morpholinopyrimidine

Predicted Physicochemical Differentiation: pKa and LogP of 4-(5-Phenyl-2-pyrimidinyl)morpholine vs. Piperidine Analog

The predicted pKa of 4-(5-phenyl-2-pyrimidinyl)morpholine is 4.36 ± 0.42, reflecting the weakly basic nature of the morpholine nitrogen conjugated to the electron-deficient pyrimidine ring . In contrast, the corresponding piperidine analog (5-phenyl-2-(piperidin-1-yl)pyrimidine) is expected to have a pKa approximately 2–3 log units higher, approaching 7–8, based on the inherent basicity difference between morpholine (pKa ~8.3 for the conjugate acid) and piperidine (pKa ~11.2) [1]. This pKa shift has profound consequences for ionization state at physiological pH, impacting membrane permeability, solubility, and off-target hERG binding—factors that have been exploited in the optimization of clinical candidates such as NVP-BKM120 [2].

physicochemical properties pKa prediction lead optimization

Morpholine Oxygen as H-Bond Acceptor: Structural Rationale for Kinase Hinge Binding vs. Other C2 Amines

X-ray co-crystal structures of 2-morpholinopyrimidine inhibitors bound to PI3K isoforms reveal that the morpholine oxygen atom accepts a key hydrogen bond from the backbone amide NH of a hinge-region residue (typically Val or equivalent), while the morpholine ring nitrogen makes an additional interaction with the kinase [1]. This bidentate interaction is geometrically distinct from that of other cyclic amines. Piperidine lacks the oxygen acceptor entirely; pyrrolidine provides only a single nitrogen interaction; and piperazine introduces an additional basic nitrogen that alters the protonation state and binding orientation [1][2]. The presence of the morpholine oxygen is consistently associated with improved PI3K isoform potency and selectivity in comparative SAR tables presented in the discovery of NVP-BKM120 [2].

kinase hinge binding hydrogen bond acceptor structure-based drug design

5-Phenyl vs. 5-Heteroaryl: Impact on Lipophilic Ligand Efficiency (LLE) in PI3K/mTOR Dual Inhibitors

In the optimization of 2-morpholinopyrimidine-based dual PI3K/mTOR inhibitors, the 5-phenyl substituent provides a balance between hydrophobic binding energy and molecular size that more polar heteroaryl groups (e.g., pyridyl, pyrazolyl) fail to achieve [1]. The XLogP3 of 4-(5-phenyl-2-pyrimidinyl)morpholine is 1.9, with a TPSA of 38.3 Ų, positioning it in favorable oral drug-like chemical space [2]. More polar 5-heteroaryl analogs (e.g., 5-(pyridin-4-yl) derivative, predicted XLogP3 <1.0) show reduced passive permeability, while more lipophilic 5-(4-chlorophenyl) analogs (predicted XLogP3 >2.5) risk exceeding Lipinski's logP threshold and incurring higher hERG liability [1][3]. The unsubstituted phenyl ring thus represents the 'sweet spot' for balanced lipophilicity in this chemical series.

lipophilic ligand efficiency PI3K/mTOR drug-likeness

Solid-State Purity and Reproducibility: Crystalline Melting Point Advantage Over Oily Analogous Building Blocks

4-(5-Phenyl-2-pyrimidinyl)morpholine is a crystalline solid with an experimentally determined melting point of 142–143 °C, enabling purity assessment by differential scanning calorimetry (DSC) and facile purification by recrystallization . Suppliers typically offer purity of ≥95% . In contrast, closely related 2-pyrrolidino-5-phenylpyrimidine and 2-piperidino-5-phenylpyrimidine congeners are often obtained as viscous oils or low-melting solids (mp <60 °C), complicating handling, accurate weighing, and purity verification [1]. This crystallinity advantage directly reduces batch-to-batch variability in biological assays and simplifies logistics for compound management groups.

crystalline purity procurement reproducibility

Patent-Granted Scaffold Primacy: Precedented Use as Key Intermediate for Clinical Kinase Inhibitors

The 2-morpholino-5-phenylpyrimidine substructure appears as a key synthetic intermediate in multiple granted patents covering mTOR/PI3K inhibitors, including US20160136176A1 (Novartis), EP2057140B1, and US8772480 [1][2][3]. In these disclosures, the compound or its immediate congeners serve as the core scaffold upon which diverse substitution patterns are elaborated. By contrast, the corresponding 2-chloro-5-phenylpyrimidine precursor (CAS 22536-62-5) requires an additional amination step to introduce the morpholine, adding synthetic complexity and reducing overall yield [4]. The pre-installed morpholine in 4-(5-phenyl-2-pyrimidinyl)morpholine circumvents this step, providing a strategic advantage in library synthesis and scale-up.

patent literature synthetic intermediate clinical candidate

Optimal Procurement and Application Scenarios for 4-(5-Phenyl-2-pyrimidinyl)morpholine in Drug Discovery and Chemical Biology


PI3K Isoform-Selective or Pan-PI3K Inhibitor Library Synthesis

Medicinal chemistry teams constructing focused kinase inhibitor libraries should prioritize 4-(5-phenyl-2-pyrimidinyl)morpholine as the core scaffold. The morpholine oxygen provides a critical hinge-binding hydrogen bond acceptor that has been validated in co-crystal structures of clinical PI3K inhibitors, and trisubstituted derivatives built on this scaffold have demonstrated up to 3.2-fold greater potency than the reference inhibitor ZSTK474 . Functionalization at the C4 and C6 positions of the pyrimidine ring enables rapid exploration of PI3K isoform selectivity and dual PI3K/mTOR activity [1].

Key Synthetic Intermediate for Clinical-Grade Kinase Inhibitor Candidates

For process chemistry and scale-up groups, 4-(5-phenyl-2-pyrimidinyl)morpholine offers a one-step advantage over the 2-chloro-5-phenylpyrimidine precursor by eliminating the SNAr amination step required to install the morpholine ring . This building block has been explicitly claimed and exemplified in granted patents covering mTOR/PI3K dual inhibitors (e.g., US20160136176A1, EP2057140B1), providing freedom-to-operate clarity and precedented synthetic routes [1][2].

Physicochemical Property Optimization in CNS-Penetrant Kinase Programs

The favorable physicochemical profile of 4-(5-phenyl-2-pyrimidinyl)morpholine—XLogP3 of 1.9, TPSA of 38.3 Ų, and low predicted pKa of 4.36—makes it an ideal starting point for CNS-penetrant kinase inhibitor design . The low pKa ensures minimal ionization at physiological pH, facilitating passive blood-brain barrier penetration, while the moderate lipophilicity balances target engagement with metabolic stability [1]. These properties were key factors in the selection of the morpholinopyrimidine scaffold for the CNS-penetrant clinical candidate NVP-BKM120 [2].

Procurement for High-Throughput Screening (HTS) Deck Enhancement

Compound management groups seeking to enhance the drug-like properties of corporate screening collections should procure 4-(5-phenyl-2-pyrimidinyl)morpholine as a pre-plated DMSO stock. Its crystalline nature (mp 142–143 °C) ensures accurate weighing and long-term stability, reducing the risk of concentration errors that plague oily or hygroscopic analogs . With a molecular weight of 241.29 g/mol and compliance with all Lipinski Rule-of-Five parameters, the compound represents a high-quality, fragment-like entry point for hit identification campaigns [1].

Quote Request

Request a Quote for 4-(5-phenyl-2-pyrimidinyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.